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Compound of Interest

Compound Name: Methyl 2-cyano-3-nitrobenzoate

Cat. No.: B1631638

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive technical overview of Methyl 2-cyano-3-nitrobenzoate, a key chemical
intermediate. As a Senior Application Scientist, the following sections are structured to deliver not just
procedural steps but also the underlying scientific principles and practical insights essential for its effective
synthesis, handling, and application in research and development, particularly in the pharmaceutical and
specialty chemical industries.

Core Molecular Profile

Methyl 2-cyano-3-nitrobenzoate is a substituted aromatic compound with a distinct arrangement of functional
groups that dictates its reactivity and utility as a building block in organic synthesis.

Molecular Formula and Weight

The chemical formula for Methyl 2-cyano-3-nitrobenzoate is CoHsN20a4.[1][2] Its molecular weight is
approximately 206.16 g/mol .[1]

Chemical Structure

The structure consists of a benzene ring substituted with a methyl ester group (-COOCHS3) at position 1, a
cyano group (-CN) at position 2, and a nitro group (-NO2) at position 3. The interplay of these electron-
withdrawing groups significantly influences the electron density of the aromatic ring and the reactivity of each
functional group.

graph "Methyl 2 cyano 3 nitrobenzoate" {
layout=neato;
node [shape=plaintext];
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edge [color="#202124"];

a [label=""1;
b [label=""1;
c [label=""];
d [label=""1];
e [label=""];
f [label=""];

Cl1 [label="C", pos="0,1!", color="#202124", fontcolor="#202124"];

C2 [label="C", pos="-0.87,-0.5!", color="#202124", fontcolor="#202124"];
C3 [label="C", pos="-0.87,-1.5!", color="#202124", fontcolor="#202124"];
C4 [label="C", pos="0,-2!", color="#202124", fontcolor="#202124"1;

C5 [label="C", pos="0.87,-1.5!", color="#202124", fontcolor="#202124"1;
C6 [label="C", pos="0.87,-0.5!", color="#202124", fontcolor="#202124"1;

C ester [label="C", pos="1.74,0!", color="#202124", fontcolor="#202124"];
01 ester [label="0", pos="2.61,0.5!", color="#EA4335", fontcolor="#EA4335"];
02 ester [label="0", pos="1.74,-1!", color="#EA4335", fontcolor="#EA4335"];

CH3 ester [label="CHs", pos="2.61,-1.5!", color="#202124", fontcolor="#202124"];

C cyano [label="C", pos="-1.74,0!", color="#202124", fontcolor="#202124"];

N cyano [label="N", pos="-2.61,0.5!", color="#4285F4", fontcolor="#4285F4"];

N nitro [label="N*", pos="-1.74,-2.5!", color="#4285F4", fontcolor="#4285F4"];
01 nitro [label="0-", pos="-2.61,-2!", color="#EA4335", fontcolor="#EA4335"];
02 nitro [label="0", pos="-1.74,-3.5!", color="#EA4335", fontcolor="#EA4335"];

Cl -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C ester; C ester
-- 01 ester [style=double]; C ester -- 02 ester; 02 ester -- CH3 ester; C2 --

C cyano; C cyano -- N cyano [style=triple]; C3 -- N nitro; N nitro -- 01 nitro;

N nitro -- 02 nitro [style=double]; }

Caption: Proposed synthetic workflow for Methyl 2-cyano-3-nitrobenzoate.

Experimental Protocol: A General Approach to
Nitration

The following protocol is a generalized procedure for the nitration of an aromatic
ester and should be adapted and optimized for the specific synthesis of Methyl 2-
cyano-3-nitrobenzoate.

e Preparation of the Nitrating Mixture: In a flask kept in an ice bath, slowly add
concentrated nitric acid to concentrated sulfuric acid with constant stirring.
This exothermic reaction generates the highly electrophilic nitronium ion
(NO2+).
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e Reaction: Dissolve the starting material (e.g., methyl 2-cyanobenzoate) in a
suitable solvent and cool the solution in an ice bath.

e Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise to the
solution of the starting material, maintaining a low temperature (typically
below 10°C) to control the reaction rate and minimize side product formation.

e Reaction Monitoring: Monitor the progress of the reaction using an appropriate
technique, such as Thin Layer Chromatography (TLC).

e Work-up: Once the reaction is complete, pour the reaction mixture onto crushed
ice to precipitate the crude product.

e Isolation: Collect the solid product by vacuum filtration and wash with cold
water to remove residual acids.

Purification by Recrystallization

The crude product can be purified by recrystallization from a suitable solvent or
a mixture of solvents. The choice of solvent is critical and should be determined
experimentally. A good recrystallization solvent will dissolve the compound at
high temperatures but not at low temperatures, while impurities remain soluble at
all temperatures or are insoluble at high temperatures.

Spectroscopic Characterization

Definitive structural confirmation of Methyl 2-cyano-3-nitrobenzoate requires a
suite of spectroscopic analyses. While experimental spectra for this specific
compound are not readily available in public databases, the expected spectral
features can be predicted based on its structure and comparison with similar
compounds.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions corresponding to the
various functional groups:

e C=N (Nitrile): A sharp, medium-intensity peak around 2230 cm-1.
e C=0 (Ester): A strong, sharp peak in the region of 1720-1740 cm-1.

e N-O (Nitro group): Two strong absorptions, one for the asymmetric stretch around
1530-1550 cm-* and one for the symmetric stretch around 1340-1360 cm-*t.
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e C-0 (Ester): Stretching vibrations in the 1200-1300 cm-* region.
e Aromatic C=C: Several peaks in the 1450-1600 cm-! region.

e Aromatic C-H: Bending vibrations in the fingerprint region (below 1000 cm-1!)
will be indicative of the substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 'H NMR: The proton NMR spectrum is expected to show signals for the aromatic
protons and the methyl ester protons. The aromatic region will display a complex
splitting pattern due to the three adjacent protons on the ring. The chemical
shifts will be downfield due to the deshielding effect of the electron-
withdrawing groups. The methyl ester protons will appear as a singlet, typically
around 3.9-4.0 ppm.

e 13C NMR: The carbon NMR spectrum will show distinct signals for each of the nine
carbon atoms. The carbonyl carbon of the ester will be the most downfield signal
(around 165 ppm). The cyano carbon will appear in the 115-120 ppm range. The
aromatic carbons will resonate in the 120-150 ppm region, with the carbon
attached to the nitro group being significantly deshielded. The methyl carbon of
the ester will be the most upfield signal (around 53 ppm).

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M*) at m/z corresponding to
the molecular weight of the compound. The fragmentation pattern will likely
involve the loss of the methoxy group (-0CHs), the nitro group (-NO2), and the
entire ester group (-COOCHs), leading to characteristic fragment ions.

Reactivity and Applications

Methyl 2-cyano-3-nitrobenzoate is a valuable intermediate in organic synthesis due
to the presence of multiple reactive sites.

Key Reaction Pathways

e Reduction of the Nitro Group: The nitro group can be selectively reduced to an
amine (-NHz2) using various reducing agents (e.g., SnClz2/HCl, Hz2/Pd-C). This
transformation is fundamental in the synthesis of many pharmaceutical and
agrochemical compounds.
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e Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding
carboxylic acid under acidic or basic conditions.

e Nucleophilic Aromatic Substitution: The presence of multiple electron-
withdrawing groups activates the aromatic ring towards nucleophilic aromatic
substitution, allowing for the displacement of a suitable leaving group if one
were present.

e Transformations of the Cyano Group: The cyano group can be hydrolyzed to a
carboxylic acid or an amide, or reduced to an amine.

Methyl 2-cyano-3- nltrobenzoata

e.g., SnClz, HCI H* or OH~ Hydrolysis or Reduction

§> Cyano Group Transformation

Methyl 2-cyano-3- amlnobenzoate 2 -Cyano-3-nitrobenzoic acua Gorrespondlng Amide or Carboxylic ACKD

Click to download full resolution via product page

Caption: Key reaction pathways of Methyl 2-cyano-3-nitrobenzoate.

Applications in Drug Discovery and Development

Substituted nitroaromatic compounds are common precursors in the synthesis of
active pharmaceutical ingredients (APIs). The versatile functional groups of
Methyl 2-cyano-3-nitrobenzoate make it an attractive starting material for the
construction of complex heterocyclic scaffolds found in many drug molecules. For
example, the corresponding amino-cyano-benzoate, obtained after reduction of the
nitro group, can be a key intermediate in the synthesis of various kinase
inhibitors and other targeted therapies.

Safety, Handling, and Storage
GHS Hazard Information

Based on available data, Methyl 2-cyano-3-nitrobenzoate is classified with the
following hazards:
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e Pictogram: GHSO7 (Harmful)[1]
e Signal Word: Warning[1]
e Hazard Statement: H302: Harmful if swallowed[1]

Precautionary Measures

e P280: Wear protective gloves/protective clothing/eye protection/face protection.
[1]

e P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.
Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Handling and Storage

e Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.
Avoid generating dust. Avoid contact with skin, eyes, and clothing.

e Storage: Store in a tightly closed container in a cool, dry, and well-ventilated
place.[1] Keep away from incompatible materials such as strong oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not intended for
diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no
warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your
experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/lBulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of essential and Hastt

advanced chemicals, empowering scientists and researchers to Ontario, CA 91761, United States

drive progress in science and industry. Phone: (601) 213-4426

Email: info@benchchem.com
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